molecular formula C25H23N3O2S2 B2455208 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291833-86-7

2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2455208
CAS RN: 1291833-86-7
M. Wt: 461.6
InChI Key: IJJGKEPBHRKOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative with a 3,4-dihydroquinolin-1(2H)-yl group and a 2,3-dimethylphenyl group attached. Thienopyrimidinones are a class of compounds that contain a pyrimidinone ring fused to a thiophene ring. Dihydroquinolines are a type of quinoline, which are aromatic compounds containing two fused six-membered rings .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system with a thiophene ring fused to a pyrimidinone ring. Attached to this core are a 3,4-dihydroquinolin-1(2H)-yl group and a 2,3-dimethylphenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activities
The compound shares structural similarities with pyrimidine derivatives, which are known for their broad spectrum of biological activities. Research has been conducted on similar compounds, focusing on their synthesis and potential applications in medicinal chemistry. For example, a study reported the synthesis of new pyrimidine-azetidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. These analogues were tested against various bacterial and fungal strains as well as Mycobacterium tuberculosis, indicating the potential for designing antibacterial and antituberculosis compounds based on pyrimidine derivatives (Chandrashekaraiah et al., 2014).

Heterocyclic Chemistry and Pharmacological Potential
Another study focused on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The research delved into nucleophilic substitution reactions leading to the formation of substituted pyrimidinone compounds. This work not only contributes to heterocyclic chemistry but also opens avenues for investigating the pharmacological activities of these molecules (Zaki, Radwan, & El-Dean, 2017).

Chemical Transformations and Synthetic Pathways
Further exploration into condensed isoquinolines led to the synthesis of thieno-[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido-[1,2-b]isoquinolines and dihydro-5H-isoquino-[2,3-a]quinazoline-5,12-dione derivatives. This study highlights the complexity of chemical transformations involving pyrimidine and isoquinoline derivatives, showcasing the intricate synthetic pathways that chemists can utilize for the development of novel compounds with potential biological applications (Zadorozhny et al., 2008).

Novel Pyrimidine Derivatives Synthesis
In another relevant study, novel thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety were synthesized. These compounds were characterized by elemental analysis and spectral data, pointing towards their potential utility in further chemical and biological research (Abdelriheem, Ahmad, & Abdelhamid, 2015).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-16-7-5-11-20(17(16)2)28-24(30)23-19(12-14-31-23)26-25(28)32-15-22(29)27-13-6-9-18-8-3-4-10-21(18)27/h3-5,7-8,10-12,14H,6,9,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJGKEPBHRKOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.